molecular formula C17H22F3NO3 B1602978 tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate CAS No. 287952-08-3

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No. B1602978
M. Wt: 345.36 g/mol
InChI Key: SBDIGZAKUAGTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate” is a chemical compound with the empirical formula C18H24F3NO3 . It is a solid substance and is often used in research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C1=CC=C(C=C1)OCC(CC2)CCN2C(OC(C)(C)C)=O . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via an ether and a carbamate linkage .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 359.38 . The InChI key, which is a unique identifier for the compound, is DCPSRWICRKAUAS-UHFFFAOYSA-N .

Safety And Hazards

While specific safety and hazard data for this compound is not available, chemicals of this class should be handled with care. They should be stored in a sealed container in a dry environment between 2-8°C .

properties

IUPAC Name

tert-butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-14(9-11-21)23-13-6-4-12(5-7-13)17(18,19)20/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDIGZAKUAGTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622056
Record name tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

CAS RN

287952-08-3
Record name tert-Butyl 4-[4-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-butyl 4-hydroxypiperidine-1-carboxylate (2.22 g, 10.0 mmol), 4-hydroxybenzotrifluoride (1.21 g, 7.45 mmol), tri-n-butylphosphine (2.26 g, 11.2 mmol) and 1,1′-(azodicarbonyl)dipiperidine (2.82 g, 11.2 mmol) were dissolved in benzene (20 ml), and the mixture was stirred at room temperature for 2 days. To which water was added, and the mixture was extracted with ethyl acetate. The extract was dried over magnesium sulfate and thereafter filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=5/1) ro afford tert-butyl 4-(4-trifluoromethylphenoxy)piperidine-1-carboxylate (1.13 g, yield 44%) as a colorless oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester (134.8 g) in N,N-dimethylformamide (850 m) was cooled in an ice bath under a nitrogen atmosphere. Potassium tert butoxide (75.2 g) was added in portions such that the temperature did not exceed 22° C. and the resulting mixture was maintained at 0° C. for a further 1.5 hours when 4-fluorobenzotrifluoride (100 g) was added dropwise over 15 minutes. The reaction mixture was allowed to warm to room temperature and stirred overnight. Water (200 ml) was added and the mixture was extracted with tert butyl methyl ether (1×400 ml, 1×300 ml, 1×200 ml). The combined organic extracts were washed with water (2×400 ml), brine (200 ml) and then dried over magnesium sulphate and evaporated in vacuo to leave the title compound as an off-white/pale yellow solid (206.4 g)
Quantity
134.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75.2 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.